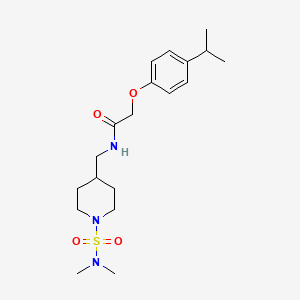

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-15(2)17-5-7-18(8-6-17)26-14-19(23)20-13-16-9-11-22(12-10-16)27(24,25)21(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFFNVWHXRLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate

Starting Material: 4-piperidone.

Reagents: Dimethylamine and a suitable reducing agent such as sodium borohydride.

Conditions: The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield N,N-dimethyl-4-piperidone.

-

Sulfamoylation

Reagents: Sulfamic acid and a dehydrating agent like thionyl chloride.

Conditions: The reaction is performed under anhydrous conditions to introduce the sulfamoyl group, forming N,N-dimethylsulfamoyl-4-piperidone.

-

Alkylation

Reagents: Formaldehyde and a base such as sodium hydroxide.

Conditions: The reaction is conducted in an aqueous medium to attach the methyl group to the piperidine nitrogen, yielding N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl).

-

Phenoxyacetamide Formation

Reagents: 4-isopropylphenol and chloroacetyl chloride.

Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane to form 2-(4-isopropylphenoxy)acetamide.

-

Final Coupling

Reagents: The piperidine intermediate and the phenoxyacetamide.

Conditions: The coupling reaction is typically performed in an organic solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group.

Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

Products: Oxidation can lead to the formation of ketones or carboxylic acids.

-

Reduction

- Reduction reactions can target the carbonyl groups or the sulfamoyl group.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduction can yield alcohols or amines.

-

Substitution

- The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety.

Reagents: Nucleophiles such as amines or thiols.

Products: Substitution can lead to the formation of various derivatives with modified biological activities.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Ethanol, dichloromethane, dimethylformamide.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Receptor Binding: Potential use in binding studies to understand receptor-ligand interactions.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Therapeutic Applications:

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Analogues

2.1.1. W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structural Similarities : Both compounds incorporate a sulfonamide/sulfamoyl group and a piperidine ring.

- Key Differences : W-15 has a 2-piperidinylidene scaffold with a phenylethyl substituent, while the target compound uses a 4-piperidinylmethyl backbone. The N,N-dimethylsulfamoyl group in the target compound may improve metabolic stability compared to W-15’s benzenesulfonamide .

- Pharmacological Implications : W-15 is structurally analogous to fentanyl derivatives but lacks opioid activity due to its 2-piperidinylidene configuration. The target compound’s 4-piperidinylmethyl group may enable distinct receptor interactions .

2.1.2. 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Structural Similarities : Both share a piperidin-4-yl acetamide scaffold.

- Key Differences: The methoxy and phenylethyl groups in this compound contrast with the target’s 4-isopropylphenoxy and N,N-dimethylsulfamoyl groups.

2.2. Functional Group Analogues

2.2.1. N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structural Similarities : Both contain a sulfonyl/sulfamoyl group linked to a nitrogen heterocycle (piperidine/piperazine) and an acetamide.

- Pharmacological Implications: The fluorophenyl group in the analogue may confer selectivity for enzymes or receptors sensitive to halogen interactions, unlike the target’s isopropylphenoxy group .

2.2.2. N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

- Structural Similarities : Both are 4-piperidinyl acetamide derivatives.

- Key Differences: The methoxymethyl and phenylpropanamide groups differ from the target’s dimethylsulfamoyl and 4-isopropylphenoxy substituents.

- Pharmacological Implications: The methoxymethyl group may increase hydrophilicity, reducing CNS activity compared to the target compound’s lipophilic isopropylphenoxy group .

2.3. Pharmacokinetic and Physicochemical Comparisons

Research Findings and Implications

- Receptor Binding: The target compound’s 4-isopropylphenoxy group may enhance affinity for hydrophobic binding pockets in enzymes or receptors, similar to how phenylethyl groups modulate opioid receptor interactions in fentanyl analogues .

- Metabolic Stability : The N,N-dimethylsulfamoyl group likely reduces susceptibility to oxidative metabolism compared to simpler sulfonamides (e.g., W-15) .

- Solubility Challenges : High molecular weight and lipophilicity may necessitate prodrug strategies or formulation enhancements for bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide with high purity?

Synthesis typically involves multi-step organic reactions, including:

- Sulfamoylation of piperidine derivatives : Reacting 1-(piperidin-4-yl)methanamine with dimethylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to install the N,N-dimethylsulfamoyl group .

- Phenoxyacetamide coupling : The intermediate is reacted with 2-(4-isopropylphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF to form the acetamide bond .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Basic: How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl methyl protons at δ 2.4–3.1 ppm, sulfamoyl group at δ 3.1–3.3 ppm) .

- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

- FT-IR : Validate functional groups (e.g., sulfonamide C=O stretch at ~1320 cm⁻¹, amide N-H bend at ~1540 cm⁻¹) .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:

- Assay conditions : Standardize buffer pH, ion strength, and temperature. For example, sodium acetate buffer (pH 4.6) improves reproducibility in sulfonamide-targeted assays .

- Compound solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays [CETSA] for target engagement) .

- Data normalization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) as internal controls .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Substituent variation : Systematically modify the 4-isopropylphenoxy group (e.g., replace isopropyl with cyclopropyl or trifluoromethyl) to assess hydrophobic/hydrophilic balance .

- Piperidine ring modifications : Introduce fluorination at the piperidin-4-yl position to enhance metabolic stability (e.g., 4,4-difluoropiperidine derivatives) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against off-target receptors (e.g., serotonin vs. dopamine receptors) .

- In vitro ADMET profiling : Assess cytochrome P450 inhibition (e.g., CYP3A4/2D6) and plasma protein binding (equilibrium dialysis) to prioritize analogs .

Advanced: What experimental models are suitable for evaluating in vivo pharmacokinetics?

- Rodent studies : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- LC-MS/MS analysis : Quantify compound levels using a calibration curve (1–1000 ng/mL). Monitor metabolites (e.g., demethylated sulfamoyl derivatives) .

- Tissue distribution : Euthanize animals at 24 h, homogenize organs (liver, brain, kidney), and extract compounds via acetonitrile precipitation .

- BBB permeability : Calculate brain-to-plasma ratio (≥0.3 indicates CNS penetration) .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Optimize sulfamoylation and coupling steps in continuous flow reactors (residence time: 10–15 min, 60°C) to improve yield (>85%) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent for amide bond formation .

- Quality control : Implement PAT (Process Analytical Technology) tools (e.g., inline FT-IR) to monitor reaction progress in real time .

Advanced: What computational methods support mechanistic studies of this compound’s activity?

- MD simulations : Run 100-ns trajectories (AMBER force field) to study sulfamoyl-piperidine interactions with target proteins (e.g., carbonic anhydrase IX) .

- QSAR modeling : Use MOE or RDKit to correlate logP values (2.5–3.8) with antimicrobial potency (R² > 0.7) .

- Free energy perturbation (FEP) : Predict binding affinity changes upon introducing methyl groups to the acetamide chain .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

- First aid : For skin contact, wash with 10% polyethylene glycol solution; for inhalation, move to fresh air and administer oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.